BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Benzyl Crotonate (CAS
65416-24-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Butenoic acid, phenylmethyl!
Compound Name:
ester

cat. No.: B1593827

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl
Crotonate (CAS No. 65416-24-2), a compound of interest in various chemical and
pharmaceutical research fields. This document presents available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols to aid in the replication and validation of these findings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl Crotonate.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.35 m 5H Ar-H

~6.98 dq 1H =CH-

~5.85 dg 1H =CH-

~5.15 S 2H O-CHz-Ar

~1.88 dd 3H CHs
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Note: This data is predicted based on the chemical structure of Benzyl Crotonate and typical

chemical shifts for similar functional groups. Experimental data may vary slightly.

= 13 I
Chemical Shift (ppm) Assignment
~166 C=0
~145 =CH-
~136 Ar-C (quaternary)
~128.5 Ar-CH
~128.2 Ar-CH
~128.0 Ar-CH
~122 =CH-
~66 O-CHz2-Ar
~-18 CHs

Note: This data is predicted based on the chemical structure of Benzyl Crotonate and typical

chemical shifts.

Table 3: IR Spectroscopic Data (Predicted)

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exp!oratpry

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3030 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)
~1720 Strong C=0 stretch (ester)
~1650 Medium C=C stretch (alkene)
~1250 Strong C-O stretch (ester)
~1100 Strong C-O stretch (ester)

C-H bend (aromatic, out-of-
~750, ~700 Strong
plane)

Note: This data is predicted based on the functional groups present in Benzyl Crotonate.

IablgA._Mass_SpggimmﬂmQata

Relative Intensity (%) Proposed Fragment
176 Moderate [M]* (Molecular lon)
108 High [C7HsO]*
91 High [C7H7]* (Tropylium ion)
69 Moderate [CaHsO]*

Note: Fragmentation patterns are based on typical ester fragmentation pathways.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Benzyl Crotonate (typically 5-10 mg) is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. A small
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amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift
referencing (0 ppm).

1H and 3C NMR Acquisition: Spectra are typically acquired on a 400 MHz NMR spectrometer.
[1]

+ H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm,
an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds.

¢ 13C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately
220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

an lace sample in F’ Record Sample Spectrum (4000-400 cm~*)

Place a drop of Benzyl Crotonate on a KBr plate
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Sample Introduction

Inject dilute solution of Benzyl Crotonate

Electron Ionization (70 eV) Separation by m/z ratio

NMR Data
(IH, 13C)

@ IR Data

Carbon-Hydrogen Framework Molecular Weight

Connectivity Elemental Formula
Functional Groups

(Ester, Alkene, Aromatic)

Fragmentation Pattern

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1593827#cas-number-65416-24-2-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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